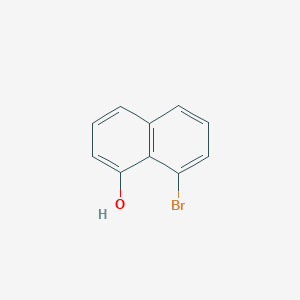

8-Bromonaphthalen-1-ol

Description

8-Bromonaphthalen-1-ol is an aromatic organic compound featuring a naphthalene (B1677914) core substituted with both a hydroxyl (-OH) group and a bromine (-Br) atom at the 1 and 8 positions, respectively. Its chemical properties and reactivity are a subject of academic interest, primarily due to the spatial proximity of its functional groups.

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | 8-bromo-1-naphthol, 1-Hydroxy-8-bromonaphthalene |

| CAS Number | 62456-32-0 molbase.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₇BrO molbase.comchemicalbook.com |

| Molecular Weight | 223.07 g/mol chemicalbook.com |

| Physical Form | Off-white to Brown Solid lookchem.com |

| Melting Point | 78-80 °C chemicalbook.com |

The chemistry of this compound is best understood within the context of peri-substituted naphthalenes. In naphthalene derivatives, substituents at the 1 and 8 positions are forced into close proximity due to the rigid, planar structure of the fused aromatic rings wikipedia.org. This enforced closeness, known as a peri-interaction, can lead to significant steric strain and unusual chemical and physical properties that are not observed in other isomers researchgate.netznaturforsch.com. The distance between substituents at the 1 and 8 positions is constrained to approximately 2.5 Å, which is often within the van der Waals radius of the atoms involved wikipedia.org.

This steric crowding can influence bond angles, molecular conformation, and reactivity. For instance, in the related compound 8-Bromonaphthalen-1-amine, an intramolecular hydrogen bond between the amine and the bromine atom helps to stabilize the molecule and results in a less strained conformation than might otherwise be expected iucr.org. Similar intramolecular interactions may be present in this compound, influencing the acidity of the hydroxyl group and the reactivity of the bromine atom.

As a member of the halogenated naphthol family, this compound belongs to a class of compounds widely explored in chemical research. Halogen atoms, like bromine, are known to enhance the pharmacological activity of organic molecules and serve as versatile functional groups in organic synthesis, enabling cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds scispace.com. The naphthol skeleton itself is a key pharmacophore found in numerous bioactive compounds and approved drugs, recognized for its diverse biological activities nih.gov.

The significance of this compound in academic research stems from its utility as a specialized building block. The presence of two distinct and reactive functional groups—a nucleophilic hydroxyl group and a synthetically versatile aryl bromide—makes it a valuable starting material for constructing more elaborate 1,8-disubstituted naphthalene systems.

In organic synthesis, the bromine atom can be replaced or modified through various transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings scispace.com. This allows for the introduction of a wide array of substituents at the 8-position. The hydroxyl group can be alkylated, acylated, or otherwise functionalized. The unique peri-relationship between these two groups allows chemists to construct molecules with specific three-dimensional arrangements, which is of particular interest in the design of molecular sensors, specialized ligands for catalysis, and materials with unique photophysical properties rsc.orgnih.gov.

While specific, large-scale applications of this compound in medicinal chemistry are not extensively documented in mainstream literature, its structural motifs are highly relevant. Naphthol derivatives have been investigated for a wide range of biological activities, including as antioxidants and enzyme inhibitors mdpi.com. The general strategy of using brominated precursors for the synthesis of bioactive naphthalimide derivatives is well-established nih.govmdpi.com. A plausible synthetic route to this compound involves the diazotization of its corresponding amine, 8-Bromonaphthalen-1-ylamine, followed by hydrolysis. The amine precursor can be synthesized from 8-bromo-1-naphthoic acid iucr.org. The availability of this compound allows researchers to design and synthesize novel drug candidates that incorporate the 1-hydroxynaphthalene-8-yl scaffold, exploring how the unique steric and electronic environment of the peri-substitution pattern influences biological activity.

Structure

3D Structure

Properties

IUPAC Name |

8-bromonaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUFYSUNQJMDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577185 | |

| Record name | 8-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62456-32-0 | |

| Record name | 8-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 8 Bromonaphthalen 1 Ol and Its Precursors

Direct Synthetic Routes

Direct synthetic strategies focus on introducing the bromo and hydroxyl groups onto the naphthalene (B1677914) ring system with a high degree of regiochemical control.

The direct electrophilic bromination of 1-naphthol to produce 8-bromonaphthalen-1-ol is a synthetically challenging endeavor. The hydroxyl group at the C1 position is a potent activating group that directs electrophiles to the ortho (C2) and para (C4) positions. Furthermore, the electronic nature of the naphthalene ring system also favors substitution at the C5 and C7 positions. The C8 position, being a peri-position, is sterically hindered, which further diminishes its reactivity towards direct electrophilic attack.

To circumvent these challenges, modern synthetic methods have turned to directed C-H functionalization. A notable example is the palladium-catalyzed C-H halogenation of 1-naphthaldehyde. In this approach, the aldehyde group at C1 acts as a directing group, guiding the palladium catalyst to selectively functionalize the C8 position. Subsequent transformation of the aldehyde functionality to a hydroxyl group would then yield the desired this compound. This strategy, while indirect in terms of the starting material, represents a direct functionalization of the C8 position of the naphthalene ring.

| Starting Material | Catalyst | Halogen Source | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 1-Naphthaldehyde | Pd(OAc)₂ | N-Bromosuccinimide (NBS) | Acetic Acid | 100 °C | High |

A well-established and reliable route for the synthesis of this compound proceeds through 8-bromo-1-naphthoic acid as a key intermediate. This multi-step process offers excellent control over the regiochemistry of the final product.

The synthesis commences with the conversion of 8-bromo-1-naphthoic acid to 8-bromonaphthalen-1-amine. This transformation is typically achieved via a Curtius rearrangement, where the carboxylic acid is first converted to an acyl azide, which then undergoes thermal rearrangement to an isocyanate, followed by hydrolysis to the corresponding amine.

The subsequent conversion of 8-bromonaphthalen-1-amine to this compound is accomplished through a Sandmeyer-type reaction. The primary amine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a stable diazonium salt. The diazonium group is an excellent leaving group and can be readily displaced by a hydroxyl group upon heating the aqueous solution of the diazonium salt.

| Reaction Step | Key Reagents | Typical Solvents | General Conditions |

|---|---|---|---|

| Amine Synthesis (Curtius Rearrangement) | 1. SOCl₂ or (COCl)₂ 2. NaN₃ 3. H₂O | 1. Toluene or Dichloromethane 2. Acetone/Water | 1. Reflux 2. Reflux |

| Hydroxylation (Sandmeyer-type Reaction) | 1. NaNO₂, H₂SO₄ 2. H₂O, Heat | 1. Acetic Acid/Water 2. Water | 1. 0-5 °C 2. Elevated temperature |

Precursor Synthesis and Transformations

Alternative synthetic strategies involve the use of readily available naphthalene derivatives as precursors, which are then chemically modified to introduce the desired bromo and hydroxyl functionalities at the C8 and C1 positions, respectively.

Naphthalene-1,8-diamine is a versatile precursor for the synthesis of this compound. A potential synthetic pathway involves a series of selective transformations:

Mono-protection: One of the amino groups of naphthalene-1,8-diamine is selectively protected, for example, as an amide, to differentiate the two amino groups.

Bromination: The mono-protected diamine is then subjected to electrophilic bromination. The regiochemical outcome of this step is crucial and would be influenced by the directing effects of both the free amino and the protected amino groups.

Diazotization and Hydroxylation: The unprotected amino group is converted to a hydroxyl group via diazotization followed by hydrolysis, as described previously.

Deprotection and Diazotization/Bromination: The protecting group is removed, and the now free amino group is converted to a bromo group via a Sandmeyer reaction.

The Nencki reaction is a classic organic reaction that involves the acylation of phenols. A modified approach for the synthesis of this compound could, in principle, begin with the Nencki acylation of 1-naphthol to introduce an acetyl group, most likely at the C2 position, to form 2-acetyl-1-naphthol.

However, the subsequent bromination of this intermediate would be directed by both the hydroxyl and acetyl groups. Both are ortho-, para- directing, which would strongly favor substitution at the C4 and C5 positions of the naphthalene ring. The steric hindrance at the C8 position makes it an unlikely site for electrophilic attack in this context. Consequently, the Nencki reaction is not considered a practical approach for the regioselective synthesis of this compound.

Electrophilic and Nucleophilic Reactions

Bromination Studies and Regioselectivity

Electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. The hydroxyl (-OH) group is a potent activating group and is ortho, para-directing. The bromine (-Br) atom is a deactivating group but is also ortho, para-directing. In the naphthalene ring system, the interplay of these electronic effects, alongside steric hindrance, dictates the position of further substitution.

The hydroxyl group at C1 strongly activates the C2 and C4 positions for electrophilic attack. The bromine atom at C8 directs incoming electrophiles to the C7 position. However, the peri-interaction between the substituents at C1 and C8 creates significant steric hindrance around these positions, influencing the regioselectivity.

Studies on related naphthol and bromonaphthalene systems provide insight into the likely outcomes of brominating this compound. The electron-donating hydroxyl group exerts the dominant activating effect. acs.org Consequently, bromination is expected to occur preferentially on the ring bearing the hydroxyl group. The para-position (C4) and the ortho-position (C2) are the most electronically activated sites. Given the steric bulk, substitution at the C2 position might be slightly hindered. Therefore, electrophilic bromination of this compound is predicted to yield primarily 4,8-dibromonaphthalen-1-ol. The choice of brominating agent and reaction conditions can be fine-tuned to control this selectivity. nih.gov For instance, reagents like N-bromosuccinimide (NBS) in solvents such as acetonitrile are known to be highly regioselective for brominating activated aromatic rings. nih.gov

| Substrate | Brominating Agent/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 1-Naphthol | Br₂ in Acetic Acid | 2,4-Dibromo-1-naphthol | General Knowledge |

| Anisole (Phenol analog) | NBS in Acetonitrile | 1-Bromo-4-methoxybenzene (para-selective) | nih.gov |

| 1-Naphthaldehyde | NBS, Pd(OAc)₂, pTSA in DCE/TFA | 8-Bromo-1-naphthaldehyde (C8-selective) | researchgate.net |

Nucleophilic Substitutions and Rearrangements

This compound can undergo nucleophilic substitution reactions at two key sites: the hydroxyl proton and the C8-Br bond.

Reactions at the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a nucleophilic naphthoxide ion. This ion can then react with electrophiles, such as alkyl halides, in a Williamson ether synthesis to form ethers. masterorganicchemistry.comfrancis-press.comquizlet.com This reaction proceeds via an SN2 mechanism and is a classic method for O-alkylation. masterorganicchemistry.comquizlet.com The reaction of this compound with a suitable base followed by an alkyl halide (e.g., methyl iodide) would yield 8-bromo-1-methoxynaphthalene.

Reactions at the C-Br Bond: The bromine atom on the naphthalene ring can be replaced by various nucleophiles, typically through metal-catalyzed processes rather than direct SNAr, which would require harsh conditions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, allow for the substitution of the bromide with nitrogen nucleophiles (amines) to form naphthalenamines. This transformation is crucial for introducing nitrogen-containing functional groups.

No significant molecular rearrangements are commonly reported for this compound under standard nucleophilic substitution conditions. The rigidity of the naphthalene core generally precludes the types of rearrangements seen in more flexible aliphatic systems.

Metal-Catalyzed Coupling Reactions

Aryl bromides are highly valuable substrates for metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling Reactions and their Scope

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that couples an organohalide with an organoboron compound, typically a boronic acid or ester. acs.orgnih.gov This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds to create biaryl structures. acs.org this compound is an ideal substrate for this reaction, where the C8-Br bond is activated by a palladium(0) catalyst to participate in the catalytic cycle.

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

The scope of the Suzuki reaction with this compound is broad, allowing for coupling with a wide variety of aryl, heteroaryl, and vinyl boronic acids. This enables the synthesis of a diverse library of 8-substituted naphthalenol derivatives, which are important scaffolds in materials science and medicinal chemistry. The hydroxyl group may require protection depending on the specific reaction conditions, although many modern Suzuki protocols tolerate free hydroxyl groups.

| Aryl Halide | Boronic Acid Partner | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Aryl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl Compound | |

| Aryl Iodide | 1-Naphthaleneboronic Acid | Pd(OAc)₂ / K₃PO₄ | Binaphthyl Compound | |

| Ar–B(dan) | 4-Iodoanisole | Pd-PEPPSI-IPr / KOt-Bu | Substituted Biaryl | acs.org |

Palladium-Catalyzed Spiroannulation and Chemoselectivity Investigations

Palladium catalysis can also be employed to construct more complex polycyclic structures. One such transformation is spiroannulation, where a new ring is formed that shares a single atom (the spiro center) with an existing ring. Research has shown that bromonaphthols can undergo palladium-catalyzed [4+1] spiroannulation with o-iodobiaryls to construct spirofluorene structures. nih.gov

In a related process, theoretical studies have investigated the palladium-catalyzed spiroannulation of ortho-bromophenylnaphthalenols with alkynes. researchgate.net The proposed catalytic cycle for such a transformation involving a substrate like this compound would be:

Oxidative Addition of the aryl bromide to a Pd(0) complex.

Alkyne Insertion into the newly formed Pd–C(aryl) bond.

Intramolecular Deprotonation of the naphthol moiety by a palladium-assisted mechanism.

Reductive Elimination to give the final spiroannulation product and regenerate the Pd(0) catalyst. researchgate.net

Chemoselectivity in these reactions is critical. For instance, in the cross-coupling of bromonaphthols with other aryl halides, the reaction pathway is directed by the chelation of the vicinal oxygen anion to the palladium center, ensuring the desired spiroannulation occurs over other potential side reactions like simple cross-coupling. nih.gov

Heterocyclization Reactions

The functional groups of this compound serve as handles for the synthesis of fused heterocyclic systems. Naphthol-based compounds are valuable precursors for constructing a wide range of N/O-containing heterocycles through multicomponent reactions. fardapaper.irresearchgate.net

The hydroxyl group can act as an intramolecular nucleophile. For example, after a Suzuki coupling to introduce an ortho-substituted aryl group at the 8-position (e.g., an ortho-aminophenyl group), a subsequent palladium-catalyzed or acid-catalyzed cyclization could lead to the formation of complex, fused N,O-heterocycles.

Alternatively, the C-Br bond can be functionalized first. For instance, conversion of the bromide to an amine (via Buchwald-Hartwig amination) would yield 8-aminonaphthalen-1-ol. This intermediate, possessing vicinal amino and hydroxyl groups, is a prime candidate for heterocyclization reactions. Reaction with phosgene or its equivalents could form a cyclic carbamate, while reaction with aldehydes or ketones could lead to the formation of fused oxazine rings. The synthesis of diverse heterocyclic compounds, including those with applications in medicinal chemistry, is a major area of organic synthesis. nih.govnih.govsemanticscholar.org

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives often proceeds through the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents, such as chalcones, with hydrazine-based reagents. eurekaselect.comresearchgate.net Derivatives of this compound can serve as precursors to these key intermediates.

A common and versatile strategy involves the Claisen-Schmidt condensation to form a chalcone, which is an α,β-unsaturated ketone. For instance, an acetyl derivative of this compound could react with a suitable aromatic aldehyde, or conversely, an 8-bromo-1-naphthaldehyde derivative could react with an acetophenone. This resulting naphthyl-substituted chalcone serves as a key building block.

The reaction mechanism for pyrazole formation from a chalcone involves two main strategies: one-pot and two-pot syntheses. eurekaselect.com In a typical two-pot synthesis, the chalcone is first reacted with hydrazine hydrate. The nucleophilic nitrogen of the hydrazine attacks the β-carbon of the chalcone's enone system, followed by an intramolecular cyclization and dehydration to form an intermediate pyrazoline. Subsequent oxidation or aromatization of the pyrazoline ring yields the stable pyrazole derivative. eurekaselect.com In some procedures, the reaction of the chalcone with hydrazine hydrate in the presence of a catalyst like glacial acetic acid directly yields the final pyrazole product. researchgate.net

Multicomponent reactions have also been developed for the efficient synthesis of highly substituted pyrazoles, including those with naphthyl groups. rsc.org These methods can involve the reaction of aldehydes, ketones, and hydrazines under conditions such as microwave irradiation to first form pyrazolines, which are then aromatized to pyrazoles. rsc.org

Table 1: General Strategies for Naphthyl-Substituted Pyrazole Synthesis

| Starting Material (Derivative of this compound) | Key Intermediate | Reagent | Product |

|---|---|---|---|

| 1-(8-Bromo-1-hydroxynaphthalen-2-yl)ethanone | Naphthyl Chalcone | Aromatic Aldehyde, Base | Naphthyl-substituted Pyrazole |

| 8-Bromo-1-hydroxy-naphthaldehyde | Naphthyl Chalcone | Acetophenone derivative, Base | Naphthyl-substituted Pyrazole |

Formation of Isoxazole and Cyclic Sulfonamide Derivatives

Similar to pyrazole synthesis, the formation of isoxazole derivatives frequently utilizes chalcone intermediates derived from this compound. The key difference is the use of hydroxylamine hydrochloride (NH₂OH·HCl) instead of hydrazine. sphinxsai.com

The general synthetic route involves the condensation of a naphthyl chalcone with hydroxylamine hydrochloride. nih.gov The reaction is typically carried out by refluxing the reactants in a solvent like ethanol, often in the presence of a base such as sodium acetate or potassium hydroxide. nih.govajrconline.org The mechanism proceeds via the nucleophilic attack of the hydroxylamine nitrogen on the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the five-membered isoxazole ring. sphinxsai.com This method provides a straightforward route to 3,5-disubstituted isoxazoles where one of the substituents is the this compound moiety. ajrconline.orgderpharmachemica.com

Cyclic sulfonamides, or sultams, can be synthesized from derivatives of this compound through various cyclization strategies. A powerful method for constructing complex cyclic systems is the intramolecular Diels-Alder reaction. nih.govwikipedia.org To apply this to a derivative of this compound, the molecule must first be elaborated into a precursor containing both a diene and a dienophile tethered by a sulfonamide linkage.

For example, the hydroxyl group of this compound could be converted to an amine, affording 8-Bromonaphthalen-1-amine. This amine can then be reacted with a sulfonyl chloride that also contains a dienophile (e.g., an acryloyl or maleimido group). The resulting sulfonamide would then need to have a diene functionality introduced, potentially on the naphthalene ring or an attached substituent, to create the necessary triene system. A thermal or Lewis acid-catalyzed intramolecular [4+2] cycloaddition would then yield a complex, fused polycyclic sulfonamide. nih.govorganic-chemistry.org The stereochemical outcome of such reactions is often influenced by the conformational constraints of the tether connecting the diene and dienophile. wikipedia.org

Another modern approach involves the enantioselective palladium-catalyzed addition of arylboronic acids to cyclic N-sulfonyl imines, which can produce chiral cyclic sulfonamides in high yields and enantiomeric excess. rsc.org

Dihydropyrimidine Derivative Synthesis

The synthesis of dihydropyrimidine derivatives from this compound precursors can be effectively achieved using the Biginelli reaction. wikipedia.org This is a one-pot, three-component reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. organic-chemistry.orgtaylorandfrancis.com

To utilize this reaction, this compound would first be converted into its corresponding aldehyde, 8-bromo-1-hydroxy-naphthaldehyde. This aldehyde can then participate in the Biginelli condensation. Studies have been conducted on the Biginelli reaction using 2-hydroxy-1-naphthaldehyde, a close structural analog, confirming the feasibility of this approach. researchgate.netsemanticscholar.org

The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org The proposed mechanism begins with the acid-catalyzed condensation of the naphthaldehyde with urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enolate of the β-ketoester. The final step involves an intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl group, followed by dehydration to yield the 3,4-dihydropyrimidin-2(1H)-one product. organic-chemistry.org

Table 2: Biginelli Reaction for Naphthyl Dihydropyrimidine Synthesis

| Aldehyde Component | β-Dicarbonyl Component | Urea Component | Catalyst | Product |

|---|

Radical-Mediated Transformations

Diaryliodonium(III) Salt Reactions

Naphthols, including this compound, can undergo radical-mediated transformations, notably double arylation reactions using diaryliodonium(III) salts. This process allows for the one-pot formation of both a C-C and a C-O bond, leading to highly functionalized biaryl ether structures.

The reaction is initiated by a radical species, such as the tetramethylpiperidinyl radical (TMP•), which abstracts the hydrogen atom from the hydroxyl group of the naphthol. This generates an O-centered naphthyl radical. This radical can exist in equilibrium with a C-centered radical through resonance. A key aspect of the reaction is the chemoselective reaction of the C-centered radical first, followed by the O-centered radical, with the diaryliodonium(III) salt. This sequential process enables a double arylation event in a single pot.

The mechanism involves the reaction of the naphthyl radicals with the electron-deficient hypervalent iodine center of the diaryliodonium(III) salt. This reactivity constitutes a distinct activation mode for these salts, facilitating the sequential formation of C(sp²)–C(sp²) and O–C(sp²) bonds. Experimental and DFT calculations have been used to elucidate the complete reaction mechanism.

Stereoselective and Chiral Transformations

Asymmetric Synthesis Approaches and Chiral Control

Derivatives of this compound are valuable substrates for stereoselective and chiral transformations, particularly in the synthesis of axially chiral biaryl compounds. The restricted rotation around the C-C single bond connecting two naphthalene units gives rise to stable, separable enantiomers known as atropisomers. 1,1'-Binaphthyl-2,2'-diol (BINOL) is a foundational example of this class of compounds, which are widely used as chiral ligands and catalysts. acs.org

An important stereoselective reaction is the asymmetric oxidative coupling of 2-naphthol derivatives to produce chiral BINOLs. acs.orgnih.gov This transformation can be applied to this compound. The reaction is typically catalyzed by chiral metal complexes, such as those containing copper, iron, or vanadium, in the presence of an oxidant (often air). encyclopedia.pub The chiral ligand associated with the metal catalyst controls the stereochemical outcome of the coupling, leading to an enantiomeric excess of one atropisomer. The mechanism is generally accepted to proceed via a radical-anion coupling pathway. encyclopedia.pub

Furthermore, chiral binaphthyl scaffolds derived from such couplings can be used to control other asymmetric reactions. By designing ligands that incorporate the rigid, well-defined geometry of the binaphthyl backbone, high levels of enantioselectivity can be achieved in a variety of catalytic processes, including the addition of organozinc reagents to aldehydes and palladium-catalyzed C-H activation reactions. rsc.orgacs.org The matching of the axial chirality of the binaphthyl unit with other chiral elements in the ligand can be crucial for achieving high stereoselectivity. researchgate.net The transfer of chirality from the binaphthyl axis to a reacting substrate is a key principle in this area of asymmetric catalysis. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrazole |

| Isoxazole |

| Cyclic sulfonamide (Sultam) |

| Dihydropyrimidine |

| Diaryliodonium(III) salt |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) |

| Chalcone |

| Hydrazine |

| Pyrazoline |

| Hydroxylamine hydrochloride |

| 8-Bromonaphthalen-1-amine |

| Ethyl acetoacetate |

| Urea |

| Thiourea |

| 8-bromo-1-hydroxy-naphthaldehyde |

| N-acyliminium ion |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of this compound.

Studies on Rotational Barriers and Transition Pathways

The rotational barrier around the C-C bond connecting the phenyl rings in similar bicyclic systems has been a subject of theoretical investigation. For instance, in related structures, the barrier to rotation can be significant, with studies on similar compounds showing that steric hindrance between substituents on adjacent rings plays a crucial role. snnu.edu.cnresearchgate.net Computational studies on derivatives of this compound have been conducted to understand the rotational barriers and the transition pathways between different conformations or enantiomers. researchgate.net These calculations help in understanding the stereogenicity and conformational stability of such molecules. researchgate.net The energy barriers for rotation determine the configurational stability of atropisomers, which are stereoisomers arising from hindered rotation about a single bond. dicp.ac.cn

Energy Calculations of Hydrogen Bonding Interactions

The presence of a hydroxyl group and a bromine atom in proximity on the naphthalene ring suggests the possibility of intramolecular hydrogen bonding. Theoretical calculations can quantify the strength of such interactions. The energy of a hydrogen bond is a critical factor in determining the conformation and stability of the molecule. libretexts.orgruc.dk

In a related compound, 8-bromonaphthalene-1-boronic acid, theoretical calculations at the M062X/6-311++G(d,p) level showed that a proton can freely migrate between oxygen atoms, indicating a strong hydrogen bond. researchgate.net The estimated energy of this hydrogen bond was -84 kJ/mol. researchgate.net For this compound, similar calculations would be necessary to determine the precise energy of the intramolecular O-H···Br hydrogen bond. The strength of this bond influences the molecule's physicochemical properties. ruc.dklibretexts.org Generally, hydrogen bond energies can be estimated by comparing the energies of the hydrogen-bonded conformation with an "open" conformation where the hydrogen bond is absent. ruc.dk

Analysis of Electron Density at Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ). wiley-vch.demuni.czuni-rostock.de A key aspect of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. muni.czuni-rostock.de The properties of the electron density at these points reveal the nature of the chemical bond.

For a hydrogen bond, the presence of a BCP between the hydrogen atom and the acceptor atom is a necessary condition. muni.cz The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are important descriptors. A higher value of ρ generally indicates a stronger bond. muni.cz For instance, in a study of 8-bromonaphthalene-1-boronic acid, the electron density at the bond critical point of a strong hydrogen bond was found to be 0.73 e·Å⁻³. researchgate.net Analysis of the BCP for the potential O-H···Br intramolecular hydrogen bond in this compound would provide quantitative insight into its strength and nature.

Table 1: Electron Density Descriptors at Bond Critical Points (BCP) for Different Bond Types

| Bond Type | Typical Electron Density (ρ) at BCP (a.u.) | Typical Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| Covalent | > 0.2 | < 0 | Shared interaction |

| Hydrogen Bond (strong) | 0.02 - 0.04 | > 0 | Closed-shell (electrostatic) |

| Hydrogen Bond (weak) | < 0.02 | > 0 | Closed-shell (electrostatic) |

| van der Waals | < 0.01 | > 0 | Closed-shell (electrostatic) |

Note: These are general ranges and can vary depending on the specific molecular environment.

Frontier Orbital Analysis (HOMO/LUMO)

Frontier molecular orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.comnih.govmalayajournal.org

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the naphthalene ring system, while the LUMO is a π*-antibonding orbital. The presence of the hydroxyl and bromine substituents will influence the energies and distributions of these orbitals. escholarship.org DFT calculations can provide precise energies for the HOMO and LUMO, as well as the HOMO-LUMO gap. nih.govpnnl.gov This information is crucial for predicting how this compound will interact with other chemical species. ajchem-a.com

Table 2: Representative Frontier Orbital Energies (Calculated)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -9.24 | -1.78 | 7.46 |

| Naphthalene | -8.12 | -2.01 | 6.11 |

| Phenol | -8.57 | -1.65 | 6.92 |

| This compound (estimated) | ~ -8.3 | ~ -2.2 | ~ 6.1 |

Note: The values for this compound are estimations based on related compounds and would require specific calculations for confirmation.

Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within a molecule. uni-muenchen.delibretexts.org These maps are generated by calculating the electrostatic potential at various points on the electron density surface. uni-muenchen.de Different colors are used to represent regions of varying electrostatic potential, with red typically indicating electron-rich, negative potential areas (attractive to electrophiles) and blue indicating electron-poor, positive potential areas (attractive to nucleophiles). malayajournal.orgosaka-u.ac.jp

For this compound, an MEP map would highlight the electronegative oxygen atom of the hydroxyl group as a region of high negative potential, making it a likely site for hydrogen bond donation and interaction with electrophiles. uni-muenchen.de The area around the hydrogen atom of the hydroxyl group would show a positive potential. The bromine atom would also influence the electrostatic potential distribution. These maps are valuable for predicting intermolecular interactions and the initial stages of chemical reactions. libretexts.orgosaka-u.ac.jp

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. csbsju.edu Conformational analysis is a key aspect of molecular modeling, focusing on identifying the different spatial arrangements (conformations) of a molecule and their relative energies. ijpsr.comgoogle.com For a flexible molecule like this compound, which has a rotatable hydroxyl group, conformational analysis is important for understanding its behavior. nih.gov

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic search of the conformational space to identify low-energy conformers. csbsju.edu For this compound, this would involve rotating the O-H bond and calculating the energy at each step to map out the potential energy surface. The results would reveal the most stable conformation, likely one that is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the bromine atom. This information is crucial for understanding its interactions with other molecules, such as in biological systems or in the solid state. ijpsr.com

Conformation Control by Chiral Auxiliaries

The conformation of molecules plays a critical role in determining the outcome of chemical reactions, particularly in asymmetric synthesis where precise control of stereochemistry is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical course of a reaction. The naphthalenyl core, such as in this compound, can be a key component of these systems, where its orientation is influenced by non-covalent interactions.

While specific computational studies on the conformation of this compound itself as a chiral auxiliary are not extensively documented in readily available literature, research on its derivatives provides significant insights. For instance, the conformational behavior of related structures has been investigated to understand how they control stereoselectivity. In the context of asymmetric Suzuki-Miyaura coupling, a derivative, chiral amide (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide, was synthesized and its conformational properties were implicitly studied to understand the resulting stereochemistry. mdpi.com

Theoretical studies on such systems often employ Density Functional Theory (DFT) to model the transition states of the reaction. These calculations can reveal the key interactions that govern conformational control. A crucial factor is the steric and electronic interplay between the chiral auxiliary and the reacting substrate. mdpi.com For a molecule containing the 8-bromonaphthalen-1-yl group, the bulky bromine atom and the hydroxyl group create a specific steric and electronic environment.

The control of conformation is often achieved through non-covalent interactions, such as π-stacking. mdpi.com In derivatives of this compound used as chiral auxiliaries, the naphthalene ring can engage in π-stacking interactions with other aromatic groups in the reaction partners. These interactions, though weak, can create a well-defined three-dimensional arrangement in the transition state, favoring the formation of one enantiomer over the other. mdpi.com Computational models can quantify the energy of these interactions and predict the most stable conformation, which in turn determines the major product of the reaction.

The following table illustrates the type of data that computational studies on conformation control might generate, showing the calculated energy contributions of different interactions that stabilize a particular conformation of a chiral auxiliary derived from this compound in a hypothetical reaction.

| Interaction Type | Stabilizing Energy (kcal/mol) | Key Interacting Groups |

| π-Stacking | -3.5 | Naphthalene ring and Phenyl group of substrate |

| Steric Repulsion | +1.2 | Bromine atom and Substrate side chain |

| Hydrogen Bonding | -2.1 | Naphthol OH and Reagent carbonyl |

| Net Stabilization | -4.4 | |

| Note: This table is illustrative and presents hypothetical data to demonstrate the output of computational studies on conformational analysis. |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited-state properties of molecules, such as their optical absorption spectra. core.ac.ukarxiv.org This method is an extension of Density Functional Theory (DFT), which is primarily used for ground-state calculations. springernature.com TD-DFT is particularly valuable for understanding how a molecule interacts with light, making it relevant for the design of dyes, sensors, and other optoelectronic materials. jmaterenvironsci.comjmaterenvironsci.com

The core principle of TD-DFT is to calculate the response of the electron density of a molecule to a time-dependent electromagnetic field, such as that of light. core.ac.uk By analyzing this response, one can predict the wavelengths of light that a molecule will absorb most strongly, corresponding to electronic transitions from the ground state to various excited states.

For a molecule like this compound, a TD-DFT calculation would typically involve the following steps:

Ground-State Geometry Optimization: The first step is to find the most stable three-dimensional structure of the molecule in its electronic ground state using DFT.

Excited-State Calculation: Using the optimized ground-state geometry, the TD-DFT calculation is performed to determine the energies of the electronic excited states and the probabilities of transitions to these states.

The results of a TD-DFT calculation are often presented as a simulated absorption spectrum, showing the absorption intensity versus the wavelength of light. The key parameters obtained from these calculations include the excitation energies (which can be related to the absorption maxima, λmax) and the oscillator strengths (which are proportional to the intensity of the absorption bands).

While specific TD-DFT studies on this compound are not prominently available, the methodology can be applied to predict its optical properties. The presence of the naphthalene chromophore suggests that it would absorb in the ultraviolet region. The positions of the bromine atom and the hydroxyl group would act as auxochromes, subtly modifying the absorption spectrum compared to unsubstituted naphthalene. These substituents can alter the energies of the molecular orbitals involved in the electronic transitions.

An illustrative data table from a hypothetical TD-DFT calculation on this compound is presented below. This table shows the kind of data that such a study would generate.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 4.10 | 302 | 0.05 | HOMO → LUMO |

| S0 → S2 | 4.55 | 272 | 0.85 | HOMO-1 → LUMO |

| S0 → S3 | 4.98 | 249 | 0.12 | HOMO → LUMO+1 |

| Note: This table is illustrative and contains hypothetical data for this compound to demonstrate the typical output of a TD-DFT calculation. |

Such theoretical predictions are invaluable for screening potential molecules for specific applications. For instance, if this compound were being considered as a component in a material that needs to absorb light at a particular wavelength, TD-DFT could provide a quick and cost-effective way to assess its suitability before proceeding with synthesis and experimental characterization. jmaterenvironsci.com

V. Computational Chemistry and Theoretical Investigations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. byjus.comwikipedia.org 8-Bromonaphthalen-1-ol can serve as the aryl halide component in this reaction. byjus.com The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. byjus.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a milder alternative to traditional methods. wikipedia.org this compound can be employed as the aryl halide partner, reacting with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable base. organic-chemistry.orgarkat-usa.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Research Applications and Biological Relevance

Derivatization and Further Functionalization

The hydroxyl and bromo groups on this compound provide two distinct handles for derivatization. The hydroxyl group can be converted to other functional groups, such as a nonaflate, which can then participate in further cross-coupling reactions. This dual functionality allows for the stepwise and controlled construction of complex molecular frameworks.

Role as a Precursor in Advanced Materials

This compound is a valuable building block for the synthesis of advanced materials with specific optical and electronic properties.

Through cross-coupling reactions, the bromine atom of this compound can be replaced with a wide array of substituents. This allows for the synthesis of a library of 8-substituted-1-naphthalenol derivatives with tailored properties for various applications.

The naphthalene (B1677914) core, when appropriately functionalized, can be incorporated into photochromic molecules, which are materials that can reversibly change their optical properties upon exposure to light. While direct use of this compound in this context is not extensively documented, its derivatives can serve as key components in the synthesis of more complex photochromic systems, such as indeno-fused naphthopyrans. google.com The electronic properties of the naphthalene unit can influence the switching behavior of these materials.

π-Extended materials, characterized by their large, delocalized electron systems, are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can be used as a starting material to build larger, conjugated systems. For instance, through Sonogashira coupling reactions, alkynyl groups can be introduced at the 8-position, extending the π-conjugation of the naphthalene core. researchgate.net This modification can tune the photophysical and electrochemical properties of the resulting materials. researchgate.net

A significant application of this compound is in the synthesis of fluorene-based spirocycles. nih.govrsc.orgresearchgate.netrsc.org These are a class of compounds with a central spiro-carbon atom connecting two different ring systems. A novel palladium-catalyzed [4+1] spiroannulation of o-iodobiaryls with bromonaphthols, including this compound, has been developed for the one-step construction of epa.govrsc.org-spirofluorenes. nih.govrsc.orgrsc.org In this reaction, the chelation of the vicinal oxygen anion is crucial for achieving high chemo-selectivity. nih.govrsc.org The resulting fluorene-based coumarin (B35378) skeletons are valuable for their spectroscopic properties and potential use in optoelectronic materials. nih.govresearchgate.net

Vii. Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future of 8-Bromonaphthalen-1-ol synthesis lies in the development of more efficient, selective, and environmentally benign methodologies. Current research trajectories suggest a shift away from classical, often harsh, bromination and functionalization techniques towards greener and more atom-economical alternatives.

Key emerging trends include:

Catalytic C-H Functionalization: Direct, regioselective C-H activation and functionalization of the naphthalene (B1677914) core represents a significant frontier. Developing catalysts that can selectively introduce a bromine atom at the C8 position of 1-naphthol, or a hydroxyl group at the C1 position of 8-bromonaphthalene, would streamline synthesis by reducing the need for protecting groups and multiple steps.

Flow Chemistry and Microreactor Technology: The adoption of continuous flow chemistry offers substantial advantages for the synthesis of this compound and its derivatives. kyodo-inc.co.jpru.nl Microreactors provide superior heat and mass transfer, enabling highly exothermic or fast reactions to be conducted safely and with precise control. ru.nl This technology is ideal for optimizing reaction conditions (e.g., temperature, pressure, reaction time) with minimal reagent consumption, leading to higher yields and purity. kyodo-inc.co.jp The concept of "flash chemistry," where reactions are performed at high temperatures for very short durations, can be explored to accelerate transformations that are sluggish under conventional batch conditions. ru.nl

Sustainable Solvents and Catalysts: There is a strong impetus to replace hazardous organic solvents and toxic catalysts. Research into using greener media, such as polyethylene (B3416737) glycol (PEG) which is non-toxic, thermally stable, and recyclable, is a promising avenue. ijcpa.in Similarly, employing ultrasonically assisted reactions can lead to rate accelerations and reduce reaction times, contributing to a more sustainable process. scispace.com The development of earth-abundant metal catalysts or even metal-free catalytic systems for cross-coupling and functionalization reactions is a critical goal to enhance the sustainability profile of synthetic sequences involving this compound.

Advanced Mechanistic Investigations and Reaction Engineering

A deeper understanding of the reaction mechanisms underpinning the synthesis and reactivity of this compound is crucial for optimizing existing protocols and discovering new transformations. Future research will likely integrate computational modeling with advanced experimental techniques.

Computational and Spectroscopic Studies: Density Functional Theory (DFT) calculations are becoming indispensable for elucidating reaction pathways, predicting the stability of intermediates, and understanding the origins of regioselectivity. researchgate.netresearchgate.netsemanticscholar.org Such theoretical studies can guide the rational design of catalysts and the selection of optimal reaction conditions. For instance, DFT can be used to model the transition states in palladium-catalyzed cross-coupling reactions to predict the most favorable pathway.

In-situ Reaction Monitoring: Techniques like in-situ NMR and IR spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products, offering invaluable insights into reaction kinetics and mechanisms. These studies, particularly when combined with flow chemistry setups, allow for rapid data acquisition and process optimization.

Radical Pathway Elucidation: For reactions that may involve radical intermediates, such as certain electrochemical syntheses, advanced techniques are needed. cardiff.ac.uk Cyclic voltammetry can be employed to probe single-electron transfer events, while radical clock experiments can confirm the presence and nature of radical species, providing a more complete mechanistic picture. cardiff.ac.uk

Rational Design of Derivatives with Tuned Properties for Specific Applications

This compound is a versatile scaffold for the rational design of novel molecules with tailored properties. The bromine atom and hydroxyl group serve as convenient handles for introducing a wide array of functional groups through reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and etherification. vulcanchem.comacs.org

Future design strategies will focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and analysis of the resulting changes in biological activity or material properties are essential. vulcanchem.comresearchgate.net For example, in developing new bioactive compounds, different substituents can be introduced to probe interactions with a biological target, leading to optimized potency and selectivity. researchgate.net

Derivatives for Bio-imaging: The naphthalenic core is inherently fluorescent. By conjugating this compound with various biomolecules or targeting moieties, it is possible to design fluorescent probes for bio-imaging applications, such as visualizing specific enzymes or cellular structures. acs.org

Building Blocks for Complex Molecules: The compound serves as a key intermediate in the synthesis of more complex structures. For instance, it has been used to create Schiff bases and pyrazole (B372694) derivatives, which themselves are important pharmacophores. researchgate.netjetir.org Future work will likely see its incorporation into a broader range of complex natural product analogues and therapeutic agents.

The following table showcases examples of derivatives synthesized from bromonaphthol precursors and their intended applications, highlighting the versatility of this chemical scaffold.

| Precursor | Derivative Type | Intended Application | Reference |

| 4-Bromonaphthalen-1-ol | Schiff Base | Antibacterial, Antioxidant | researchgate.net |

| 4-Bromonaphthalen-1-ol | Pyrazole Derivative | Antimicrobial, Antifungal | jetir.org |

| 1-Bromonaphthalen-2-ol | Methylated Natural Product Analogue | Pharmacological studies | chemistryviews.org |

| 8-Bromonaphthalen-1-amine | Acyl Pyrrolyl Naphthalene | Photophysical studies, Fluorescent materials | mdpi.com |

Deeper Elucidation of Biological Mechanisms of Action and Target Identification

While preliminary studies have indicated a range of biological activities for bromonaphthalene derivatives, a significant opportunity exists to delve deeper into their mechanisms of action and identify specific molecular targets.

Key areas for future investigation include:

Enzyme Inhibition Profiling: Derivatives of bromonaphthol have shown inhibitory activity against cytochrome P450 enzymes. vulcanchem.com Comprehensive screening against a wider panel of enzymes, particularly those relevant to human diseases like cancer or metabolic disorders, is warranted. Understanding the specific interactions within the enzyme's active site through co-crystallization studies or molecular docking could guide the design of more potent and selective inhibitors.

Anticancer and Antimicrobial Mechanisms: The potential of bromonaphthol derivatives as anticancer and antimicrobial agents needs to be explored more thoroughly. vulcanchem.comjetir.org Future studies should focus on identifying the precise cellular pathways that are perturbed by these compounds. This could involve transcriptomics, proteomics, and cell-based assays to determine if they induce apoptosis, inhibit cell cycle progression, or disrupt other critical cellular functions.

Antioxidant Pathways: Structurally similar compounds are suggested to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. vulcanchem.com Investigating whether this compound derivatives can modulate this pathway could open up avenues for their use in conditions associated with oxidative stress.

Expanding Applications in Advanced Materials and Optoelectronics

The unique photophysical properties of the naphthalene core make this compound and its derivatives highly attractive candidates for use in advanced materials and optoelectronic devices.

Emerging trends in this area include:

Organic Light-Emitting Diodes (OLEDs): Naphthalene-based materials are actively being explored for use in OLEDs. ambeed.comchemrxiv.org The position of the bromo and hydroxyl groups can influence the electronic push-pull character of the molecule, allowing for the tuning of HOMO/LUMO energy levels. arborpharmchem.com This makes derivatives of this compound suitable for development as host materials, emitters, or charge-transporting layers in OLED devices. arborpharmchem.commdpi.com Future research will focus on designing derivatives with improved thermal stability, high photoluminescence quantum yields, and specific emission colors. researchgate.netchemrxiv.org

Organic Field-Effect Transistors (OFETs): The ability of polycyclic aromatic hydrocarbons to form ordered structures through π-stacking is critical for charge transport in organic semiconductors. acs.org Crystal engineering approaches, where the substitution pattern on the naphthalene ring is systematically varied, can be used to control the molecular packing in the solid state and optimize charge carrier mobility for OFET applications. acs.org

Fluorescent Sensors and Probes: The inherent fluorescence of the naphthalene moiety can be harnessed to create chemical sensors. By designing derivatives where the fluorescence is quenched or enhanced upon binding to a specific analyte (e.g., metal ions, anions, or biomolecules), highly sensitive and selective sensors can be developed. Research into peri-substituted naphthalenes has shown that functionalization can significantly alter photophysical properties, opening the door for novel probe design. mdpi.com

The following table summarizes the potential roles of this compound derivatives in various advanced material applications.

| Application Area | Potential Role of Derivative | Key Properties to Optimize | Reference(s) |

| OLEDs | Emitter, Host, or Charge Transport Material | High Photoluminescence Quantum Yield, Tunable Emission Wavelength, Thermal Stability, Appropriate Energy Levels | ambeed.comarborpharmchem.commdpi.com |

| OFETs | Organic Semiconductor | High Charge Carrier Mobility, Ordered Crystalline Packing | acs.org |

| Fluorescent Sensors | Sensing Probe | High Sensitivity and Selectivity to Analyte, Significant Change in Fluorescence upon Binding | acs.orgmdpi.com |

| Polymers | Monomeric Unit | Desired Mechanical and Thermal Properties, Specific Optical or Electronic Functions | google.com |

Q & A

Advanced Research Question

- Cross-Validation : Combine NMR, IR, and X-ray data to confirm structural assignments.

- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts.

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

What safety protocols are essential when handling this compound?

Basic Research Question

- Hand Protection : Nitrile gloves (11–13 mil thickness; 1-hour breakthrough time) for routine use; butyl rubber (12–15 mil; >4-hour breakthrough) for direct contact .

- Eye Protection : Tightly sealed goggles to prevent splashes.

- Ventilation : Use fume hoods to avoid inhalation of dust.

How does steric hindrance from the bromine substituent influence reactivity in cross-coupling reactions?

Advanced Research Question

The bulky bromine at the 8-position reduces accessibility to catalytic sites in Pd-mediated reactions (e.g., Suzuki coupling). Strategies to mitigate this:

- Ligand Design : Use bulky phosphine ligands (e.g., SPhos) to enhance steric tolerance.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of sterically crowded intermediates .

What computational approaches are suitable for studying electronic effects in this compound?

Advanced Research Question

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular Dynamics : Simulate solvent interactions and crystal packing forces.

- Software Tools : Gaussian 16 or ORCA for geometry optimization .

How can X-ray crystallography data confirm the molecular structure of this compound?

Advanced Research Question

Single-crystal X-ray diffraction provides:

| Parameter | Value for this compound |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| R Factor | 0.052 |

| Hydrogen Bonding | Intra/Intermolecular N–H···O |

What strategies address low yields in synthesizing this compound derivatives?

Advanced Research Question

- Catalyst Screening : Test Pd(OAc)/XPhos for improved turnover.

- Temperature Gradients : Optimize from 80°C to 120°C in microwave-assisted reactions.

- Additives : Use KI to stabilize reactive intermediates in nucleophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.